molecular formula C15H21N B14192533 2-Pentyn-1-amine, N,N-diethyl-5-phenyl- CAS No. 909803-59-4

2-Pentyn-1-amine, N,N-diethyl-5-phenyl-

Cat. No.: B14192533
CAS No.: 909803-59-4
M. Wt: 215.33 g/mol
InChI Key: SAQVBDFMYSSOPV-UHFFFAOYSA-N
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Description

2-Pentyn-1-amine, N,N-diethyl-5-phenyl- is a chemical compound with the molecular formula C15H21N. It is an organic compound that belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a pentynyl group, a phenyl group, and two diethylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyn-1-amine, N,N-diethyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-pentyn-1-amine with diethylamine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Pentyn-1-amine, N,N-diethyl-5-phenyl- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pentyn-1-amine, N,N-diethyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

2-Pentyn-1-amine, N,N-diethyl-5-phenyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Pentyn-1-amine, N,N-diethyl-5-phenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as changes in cellular function, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentyn-1-amine, N,N-diethyl-5,5-diphenyl-
  • 1-Diethylamino-2-pentyne

Uniqueness

2-Pentyn-1-amine, N,N-diethyl-5-phenyl- is unique due to its specific structural features, such as the presence of a pentynyl group and a phenyl group. These structural elements confer distinct chemical and physical properties, making it different from other similar compounds.

Properties

CAS No.

909803-59-4

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

N,N-diethyl-5-phenylpent-2-yn-1-amine

InChI

InChI=1S/C15H21N/c1-3-16(4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,11-12H,3-4,9,13-14H2,1-2H3

InChI Key

SAQVBDFMYSSOPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCCC1=CC=CC=C1

Origin of Product

United States

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